cis-2,6-Dimethylmorpholine cis-2,6-Dimethylmorpholine
Brand Name: Vulcanchem
CAS No.: 10025-23-7
VCID: VC21220305
InChI: InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+
SMILES: CC1CNCC(O1)C
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

cis-2,6-Dimethylmorpholine

CAS No.: 10025-23-7

Cat. No.: VC21220305

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

cis-2,6-Dimethylmorpholine - 10025-23-7

Specification

CAS No. 10025-23-7
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name (2S,6R)-2,6-dimethylmorpholine
Standard InChI InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+
Standard InChI Key HNVIQLPOGUDBSU-OLQVQODUSA-N
Isomeric SMILES C[C@@H]1CNC[C@@H](O1)C
SMILES CC1CNCC(O1)C
Canonical SMILES CC1CNCC(O1)C

Introduction

Chemical Structure and Properties

Molecular Composition

cis-2,6-Dimethylmorpholine is an organic heterocyclic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.1735 g/mol . It belongs to the morpholine family, which are six-membered heterocycles containing both oxygen and nitrogen atoms in a saturated ring structure. The compound's IUPAC name is cis-2,6-dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine, and it has the CAS Registry Number 141-91-3 .

Stereochemistry

The "cis" designation in cis-2,6-Dimethylmorpholine refers to the stereochemical arrangement where both methyl groups are positioned on the same side of the morpholine ring plane. This specific stereochemistry is crucial for many of its applications, as the cis isomer has been shown to possess greater efficacy than its trans counterpart, particularly in pesticide formulations . The distinct spatial arrangement of the methyl groups significantly influences the compound's reactivity, solubility, and binding characteristics.

Synthesis Methods

Traditional Synthesis Approaches

  • High reaction temperatures leading to potential decomposition

  • Energy-intensive processes requiring cooling and heating cycles

  • Formation of numerous colored by-products

  • Lower yields than theoretically possible

Improved Synthesis Processes

More recent patents have described improved processes for synthesizing cis-2,6-Dimethylmorpholine with higher yields and greater cis isomer content. These advanced methods involve:

  • Simultaneous addition of reagents: Both diisopropanolamine and sulfuric acid are added to the reaction vessel simultaneously rather than sequentially

  • Lower reaction temperatures: Operating at 150-190°C rather than 200°C or higher

  • Optimized reactant ratios: Specific molar ratios of diisopropanolamine to sulfuric acid (1:2 or 1:3) have been found to produce superior results

This improved process offers several advantages:

AdvantageDescription
Higher yieldTotal yields of 90-98% of 2,6-dimethylmorpholine
Greater cis contentProducts containing 75-88% cis isomer
Energy efficiencyFull utilization of the heat of reaction
Time savingsReaction begins during component addition
Reduced corrosionLower reaction temperatures reduce equipment damage
Simplified processingNo cooling device needed for reaction vessel

Purification Methods

The synthesis process typically produces a mixture of cis and trans isomers, which can be separated using fractional distillation over a packed column . The resulting product can be 98-99% pure 2,6-dimethylmorpholine, which can then be further separated into pure cis and trans components . Additionally, the undesired trans-2,6-dimethylmorpholine can be converted to the valuable cis isomer through isomerization, preferably using hydrogenation catalysts .

Applications and Uses

Pharmaceutical Industry

cis-2,6-Dimethylmorpholine serves as an important building block in pharmaceutical development . Its unique structure makes it useful for synthesizing various drug compounds, where it contributes to the development of medications with improved efficacy. The specific stereochemistry of the cis isomer may provide advantages in drug-receptor interactions, potentially enhancing therapeutic outcomes.

Solvent Applications

One of the primary uses of cis-2,6-Dimethylmorpholine is as an effective solvent in various chemical reactions . It is particularly valuable in organic synthesis, where it enhances the solubility of reactants and improves reaction efficiency. The compound's structural features, including the morpholine ring and strategically positioned methyl groups, contribute to its solvation properties.

Polymer Chemistry

The compound acts as a precursor in the production of specialty polymers that find applications in coatings, adhesives, and sealants . These polymers offer enhanced durability and performance characteristics, making them valuable in various industrial applications. The morpholine structure may contribute to polymer properties such as adhesion, flexibility, and resistance to environmental factors.

Catalysis

In catalytic processes, cis-2,6-Dimethylmorpholine can be employed as a ligand or support material . This application facilitates more efficient catalytic processes in chemical manufacturing, potentially reducing energy requirements and improving product yields. The compound's ability to coordinate with metal centers makes it useful in designing selective catalytic systems.

Research and Development

Beyond its industrial applications, cis-2,6-Dimethylmorpholine serves as a valuable reagent in academic and industrial laboratories . It is used for exploring new chemical reactions and mechanisms, contributing to the advancement of chemical knowledge and potentially leading to new applications.

Recent Research and Developments

Process Optimization

Recent developments in the synthesis of cis-2,6-Dimethylmorpholine have focused on optimizing process conditions to improve efficiency and yield. Patents describe methods achieving up to 94% of theoretical yield with isomer ratios of 84% cis/16% trans using a molar ratio of diisopropanolamine to sulfuric acid of 1:2 and heating at 180°C for 3 hours . Further optimization with a 1:3 molar ratio achieved 91% yield with an improved isomer ratio of 88% cis/12% trans .

Isomerization Studies

Research into isomerization techniques has revealed that a ratio of approximately 88% cis to 12% trans corresponds to a thermodynamic equilibrium that can be established through isomerization over hydrogenation catalysts at temperatures between 170-250°C with extended residence times . This insight has contributed to more efficient processes for maximizing the proportion of the valuable cis isomer.

Analytical Characterization

Spectroscopic methods have been developed for the characterization of cis-2,6-Dimethylmorpholine, including infrared spectroscopy . The NIST database contains gas-phase IR spectral data for the compound, contributing to its identification and quality control in research and industrial settings.

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